[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxypropyl group, and a propoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(2-oxopropyl)-4,5-dimethyl-2-propoxybenzene-1-sulfonamide.
Reduction: Formation of N-(2-hydroxypropyl)-4,5-dimethyl-2-propoxybenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxypropyl)methacrylamide
- N-(2-hydroxypropyl)benzene-1-sulfonamide
- 4,5-dimethyl-2-propoxybenzenesulfonamide
Uniqueness
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1206109-49-0 |
---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-6-19-13-7-10(2)11(3)8-14(13)20(17,18)15-9-12(4)16/h7-8,12,15-16H,5-6,9H2,1-4H3 |
InChI Key |
CKISXSIQRJUVMU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.